molecular formula C17H15Cl2NO B1292940 2'-Azetidinomethyl-3,4-dichlorobenzophenone CAS No. 898755-27-6

2'-Azetidinomethyl-3,4-dichlorobenzophenone

Cat. No. B1292940
M. Wt: 320.2 g/mol
InChI Key: BYYXPVOZQQVDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride or similar reagents. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are then cyclized to yield azetidin-2-ones with antibacterial and antifungal activities . Similarly, 2-aminobenzothiazoles react with aromatic aldehydes to form Schiff bases, which upon reaction with chloroacetyl chloride, yield 2-azetidinones .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of azetidinone derivatives. For example, the structure of a 4,4'-disubstituted azetidin-2-one was confirmed using this method . The molecular structure, particularly the torsional angle between phenyl rings and the configuration of substituents, plays a crucial role in the biological activity of these compounds .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions. The stable exocyclic enamines, 2-(dichloromethylene)azetidines, react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of azetidinones is influenced by the substituents on the nitrogen atom and the presence of electron-withdrawing groups, which can stabilize the intermediate structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can increase the density and boiling points of these compounds. The electronic properties, such as the dipole moment and electron distribution, are affected by the substituents on the azetidinone ring, which in turn can influence their solubility and reactivity .

Scientific Research Applications

Anticancer Applications

A significant body of research has explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative properties against cancer cell lines, including breast cancer. These compounds inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis, showcasing their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Moreover, synthetic analogs of resveratrol incorporating azetidinone nuclei have demonstrated interesting antiproliferative activity on human breast cancer cell lines, offering a new avenue for breast cancer treatment (Chimento et al., 2013).

Antimicrobial and Cytotoxic Activities

Novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives have been synthesized and screened for in vitro antibacterial, antifungal, and cytotoxic activities. Certain compounds within this series showed excellent antimicrobial activity and potent cytotoxicity against Artemia salina, indicating their potential as antimicrobial and anticancer agents (Keri et al., 2009).

Synthetic Methodology and Chemical Transformations

The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols has expanded the chemical toolbox for accessing drug-like compounds through derivatization of azetidine nitrogen and aromatic groups. The reactivity provided by the N-Cbz group is crucial for this process, showcasing the versatility of azetidines in synthetic organic chemistry (Denis et al., 2018).

Material Science and Ligand Development

Azetidinones have also been utilized in the preparation of CC'N-Osmium complexes, demonstrating the potential of metal-promoted degradation of azetidinones to afford pincer ligands. This application underlines the role of azetidinones in the development of novel materials and catalysts (Casarrubios et al., 2015).

Safety And Hazards

The safety and hazards associated with 2’-Azetidinomethyl-3,4-dichlorobenzophenone are not specified in the sources I found. However, like all chemicals, it should be handled with appropriate safety measures3.


Future Directions

While specific future directions for 2’-Azetidinomethyl-3,4-dichlorobenzophenone are not mentioned in the sources I found, it’s worth noting that benzophenone derivatives are often used in various fields of research and industry4. Therefore, it’s possible that future research could explore new applications for this compound.


Please note that this analysis is based on the information available from the sources I found. For a more comprehensive analysis, especially regarding synthesis, chemical reactions, mechanism of action, and safety and hazards, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXPVOZQQVDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643727
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-3,4-dichlorobenzophenone

CAS RN

898755-27-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.